1-(2-Methylthiazol-5-yl)ethanone

Overview

Description

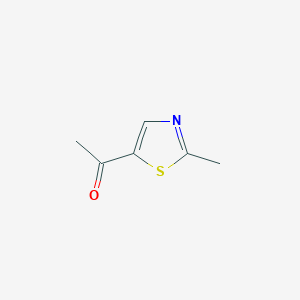

1-(2-Methylthiazol-5-yl)ethanone is an organic compound with the molecular formula C6H7NOS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .

Mechanism of Action

Target of Action

1-(2-Methylthiazol-5-yl)ethanone is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways . For example, some thiazole derivatives can influence the adenosine signaling pathway .

Pharmacokinetics

A study on similar compounds suggests high oral bioavailability .

Result of Action

Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the efficacy of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

1-(2-Methylthiazol-5-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions are crucial for its biological activities, such as its potential anticancer effects. The compound’s ability to inhibit these enzymes suggests that it may interfere with cellular processes like cell migration, invasion, and apoptosis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of ecto-5’-nucleotidase (CD73), a membrane-bound enzyme involved in the adenosine signaling pathway . This inhibition can lead to reduced adenosine levels, affecting cell signaling and potentially reducing cancer cell migration and invasion.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes like matrix metalloproteinases and kinases, inhibiting their activity . This inhibition can disrupt various cellular processes, such as cell proliferation and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell growth and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Long-term studies have shown that the compound can maintain its biological activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can inhibit tumor growth and reduce cancer cell proliferation . Higher doses may lead to toxic or adverse effects, such as liver and kidney damage. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing cellular metabolism and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylthiazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylthiazole with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylthiazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

1-(2-Methylthiazol-5-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

Thiazole: The parent compound of the thiazole family.

2-Methylthiazole: A closely related compound with similar structural features.

Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

Uniqueness: 1-(2-Methylthiazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Biological Activity

1-(2-Methylthiazol-5-yl)ethanone, also known as 2-acetyl-4-methylthiazole, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine, particularly in cancer therapy and antimicrobial activity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetylating agents. The compound can be synthesized through a variety of methods, including one-pot reactions that yield high purity and yield. For instance, the reaction of 2-bromo-1-(p-tolyl)ethanone with thiazole derivatives has been documented, resulting in products that exhibit significant biological activity .

Anticancer Properties

This compound has shown promising anticancer properties in various studies:

- In Vitro Cytotoxicity : Research indicates that thiazole derivatives, including this compound, demonstrate significant cytotoxic effects against human carcinoma cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often compare favorably to established chemotherapeutics like cisplatin and oxaliplatin .

| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | MDA-MB-231 | X | Cisplatin | Y |

| This compound | HeLa | X | Oxaliplatin | Y |

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. Studies have demonstrated that thiazole derivatives can modulate apoptotic pathways by affecting pro-apoptotic and anti-apoptotic protein expressions, leading to increased cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's mechanism may involve disruption of bacterial cell wall synthesis by targeting specific enzymes such as MurC ligase .

Case Studies and Research Findings

Several studies have highlighted the biological significance of thiazole derivatives:

- Cytotoxicity Studies : A comprehensive study evaluated the cytotoxic effects of various thiazole derivatives on multiple cancer cell lines. Results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .

- Antimicrobial Efficacy : Research focusing on the antimicrobial properties of thiazole derivatives revealed that certain modifications could significantly increase their effectiveness against resistant bacterial strains. This opens avenues for developing new antibiotics based on these structures .

- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound with target proteins involved in cancer progression and microbial resistance. These studies provide insights into how structural modifications can enhance biological activity .

Properties

IUPAC Name |

1-(2-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUKYNIYGCGGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.